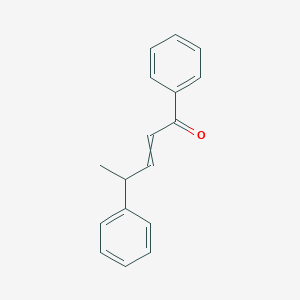![molecular formula C15H15ClN4O B14312313 6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one CAS No. 110552-41-5](/img/structure/B14312313.png)
6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of an imidazole ring into the quinazolinone structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Attachment of the Imidazole to the Quinazolinone Core: This step involves the nucleophilic substitution reaction where the imidazole derivative reacts with a suitable quinazolinone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinazolinone core can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The quinazolinone core can interact with various proteins, disrupting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one
- **3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-bromoquinazolin-4(3H)-one
- **3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-fluoroquinazolin-4(3H)-one
Uniqueness
The presence of the chlorine atom at the 6th position of the quinazolinone ring in 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it a valuable compound for further research and development in various fields.
Propriétés
Numéro CAS |
110552-41-5 |
|---|---|
Formule moléculaire |
C15H15ClN4O |
Poids moléculaire |
302.76 g/mol |
Nom IUPAC |
6-chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C15H15ClN4O/c1-11(7-19-5-4-17-9-19)8-20-10-18-14-3-2-12(16)6-13(14)15(20)21/h2-6,9-11H,7-8H2,1H3 |
Clé InChI |
KLPYIRUKYAFLHM-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=CN=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


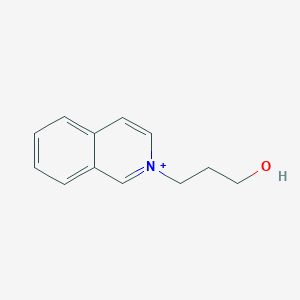
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
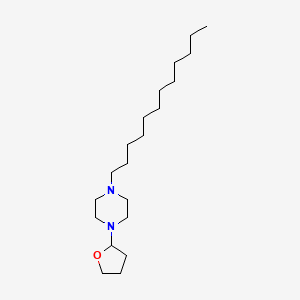

![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
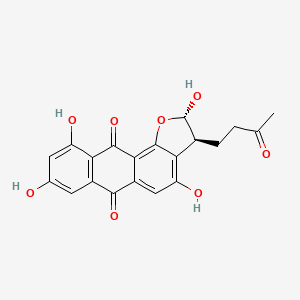
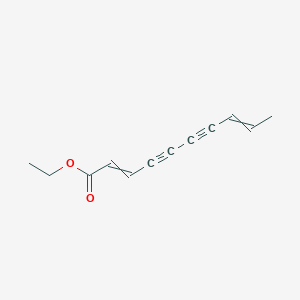
![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)



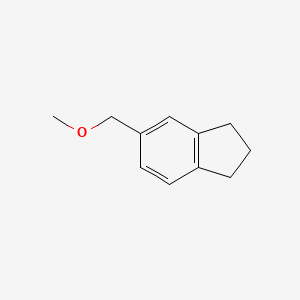
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
